molecular formula C23H30N2O3 B1680576 RG-102240

RG-102240

Cat. No.: B1680576
M. Wt: 382.5 g/mol
InChI Key: QYYXITIZXRMPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The RheoSwitch system, which uses R1, exhibits an exceptional safety profile . The diacylhydrazine ligands used in this system, including R1, are pharmacologically inert and show no evidence of pleiotropic effects in mammalian cells .

Preparation Methods

The synthetic route for RG 102240 involves the reaction of 2-ethyl-3-methoxybenzoic acid with 3,5-dimethylbenzoyl chloride in the presence of a base to form the corresponding benzoyl derivative. This intermediate is then reacted with tert-butylhydrazine to yield RG 102240. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

RG 102240 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYXITIZXRMPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041114
Record name RheoSwitch ligand 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does RheoSwitch Ligand 1 (RG-102240) interact with its target and what are the downstream effects?

A: RheoSwitch Ligand 1 (this compound) acts as a ligand for a modified ecdysone receptor complex, which is a heterodimer of the ecdysone receptor (EcR) and ultraspiracle (USP) proteins. [] This complex functions as a transcription factor. Upon binding this compound, the complex activates GAL4 response elements present in the DNA, leading to the controlled expression of a target gene. [] This system has been particularly valuable in prostate cancer research. []

Q2: Are there any known structural modifications of this compound that impact its activity or lead to interesting analogs?

A: Yes, research has shown that a single point mutation (A110P) in the ligand-binding domain of the ecdysone receptor (CfEcR) can abolish its response to steroids while maintaining sensitivity to diacylhydrazine ligands like this compound. [] This highlights the possibility of designing modified ecdysone receptors with enhanced specificity for ligands like this compound, potentially leading to more tailored gene switch applications.

Q3: What are the applications of this compound in drug delivery systems?

A: this compound has shown promise in controlled drug delivery systems for cardiac repair. [] Research demonstrates its successful release from biodegradable elastomers designed for cardiac patches. Interestingly, varying the concentration of this compound within the elastomer enabled spatial control over gene expression in cells cultured on its surface. [] This spatial control holds significant potential for engineering complex 3D tissues in vitro.

Q4: What are the potential concerns regarding the use of this compound and similar gene switch inducers in human cells?

A: While this compound itself has shown minimal effects on endogenous gene expression in HEK293 cells at relevant concentrations, other ligands for the ecdysone receptor system have demonstrated some level of interference. [] Notably, a tetrahydroquinoline ligand caused cell death at higher concentrations and affected the expression of specific genes at lower doses. [] These findings underscore the importance of carefully evaluating potential off-target effects and the overall safety profile of any ligand intended for use in human applications.

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